2-Mercapto-L-histidine

Description

BenchChem offers high-quality 2-Mercapto-L-histidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Mercapto-L-histidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

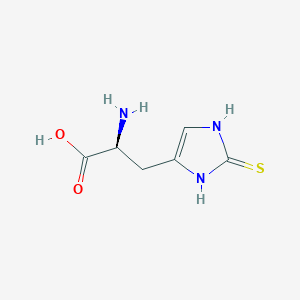

IUPAC Name |

(2S)-2-amino-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNKWWBXNSNIAR-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC(=S)N1)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021728 |

Source

|

| Record name | L-Thiolhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002-22-4 |

Source

|

| Record name | (αS)-α-Amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Thiolhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Thiolhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-α-amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOHISTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH6EDB26P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to the Discovery and Isolation of 2-Mercapto-L-histidine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Intermediate in Thione Biosynthesis

The journey into the intricate world of sulfur-containing amino acids has revealed fascinating molecules with profound biological activities. Among these, 2-Mercapto-L-histidine (2-MH) stands out not as an end-product of a metabolic pathway, but as a crucial, often transient, intermediate in the biosynthesis of the potent antioxidant, ergothioneine. This guide provides a comprehensive technical overview of the discovery, isolation, synthesis, and characterization of 2-Mercapto-L-histidine, tailored for the scientific community engaged in natural product chemistry, enzymology, and drug discovery. Our narrative is built upon a foundation of scientific integrity, offering not just protocols, but the rationale behind the experimental choices, ensuring a self-validating system of knowledge for the discerning researcher.

The Serendipitous Discovery: A Precursor to a Potent Antioxidant

The story of 2-Mercapto-L-histidine is intrinsically linked to the much older discovery of ergothioneine, a unique sulfur-containing derivative of histidine, first isolated from the ergot fungus Claviceps purpurea in 1909. For decades, the biosynthetic pathway of ergothioneine remained a puzzle. It wasn't until the advent of more sophisticated analytical techniques and molecular biology tools that the role of 2-Mercapto-L-histidine as a key intermediate was unveiled.

Early biosynthetic studies in microorganisms like Neurospora crassa and Mycobacterium smegmatis pointed towards a direct sulfuration of the imidazole ring of histidine. The definitive identification of 2-Mercapto-L-histidine as this intermediate was a pivotal moment, confirming that the biosynthesis of ergothioneine proceeds through a distinct pathway involving the direct attachment of a sulfur atom to the C2 position of the histidine imidazole ring. This discovery opened new avenues for research into the enzymology of this unique C-S bond formation.

Isolation from Biological Sources: A Microbiological Approach

The primary sources for the isolation of 2-Mercapto-L-histidine are microorganisms known to produce ergothioneine, such as various species of fungi and bacteria. The isolation process, while challenging due to the compound's potential instability and low intracellular concentrations, can be achieved through a systematic approach involving microbial fermentation followed by targeted purification.

Microbial Fermentation

Industrial production of L-histidine has been extensively optimized, and these methodologies provide a robust starting point for producing its 2-mercapto derivative.[1] The choice of microbial strain is critical, with high-yield ergothioneine producers being the most suitable candidates.

Protocol 1: General Microbial Fermentation for 2-Mercapto-L-histidine Production

-

Strain Selection and Inoculum Preparation:

-

Select a high-yield ergothioneine-producing microorganism (e.g., a genetically modified strain of Escherichia coli or Corynebacterium glutamicum).

-

Prepare a seed culture by inoculating a suitable liquid medium and incubating under optimal growth conditions (e.g., 30-37°C with agitation).

-

-

Fermentation:

-

Inoculate the production fermentation medium with the seed culture. The medium should be rich in nutrients, including a carbon source (e.g., glucose), a nitrogen source (e.g., ammonium sulfate, yeast extract), and essential minerals.

-

Maintain the fermentation under controlled aerobic conditions, monitoring and adjusting pH, temperature, and dissolved oxygen levels to maximize biomass and product yield.

-

-

Harvesting:

-

After a predetermined fermentation period (typically 48-72 hours), harvest the microbial cells by centrifugation. The supernatant can be discarded, as 2-Mercapto-L-histidine is primarily an intracellular product.

-

Purification of 2-Mercapto-L-histidine

The purification of 2-Mercapto-L-histidine from the cell lysate requires a multi-step approach to separate it from other cellular components.

Protocol 2: Purification of 2-Mercapto-L-histidine from Microbial Biomass

-

Cell Lysis:

-

Resuspend the harvested cell pellet in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Lyse the cells using mechanical methods (e.g., sonication, French press) or enzymatic digestion (e.g., lysozyme).

-

-

Clarification:

-

Centrifuge the cell lysate at high speed to remove cell debris, yielding a clarified supernatant containing 2-Mercapto-L-histidine.

-

-

Ion-Exchange Chromatography:

-

Apply the clarified supernatant to a strongly acidic cation-exchange chromatography column.[2]

-

Wash the column with the equilibration buffer to remove unbound impurities.

-

Elute the bound 2-Mercapto-L-histidine using a linear gradient of increasing salt concentration or a stepwise increase in pH.

-

-

Precipitation and Crystallization:

-

Pool the fractions containing 2-Mercapto-L-histidine, identified by a suitable analytical method (e.g., HPLC).

-

Concentrate the pooled fractions under reduced pressure.

-

Adjust the pH of the concentrated solution to near the isoelectric point of 2-Mercapto-L-histidine (around pH 6.5) using a base such as ammonium hydroxide to induce precipitation.[3] The addition of a salt like sodium chloride can aid in this process.[4]

-

Collect the precipitate by filtration, wash with cold water and ethanol, and dry under vacuum to yield purified 2-Mercapto-L-histidine.[3]

-

Chemical Synthesis: The Bromolactone Approach

The first chemical synthesis of 2-Mercapto-L-histidine was reported in 1985 and utilized a bromolactone derivatization of histidine to facilitate the insertion of sulfur at the C2 position. This method, while requiring careful execution, provides a reliable route to the molecule for researchers who do not have access to microbial fermentation facilities.

Protocol 3: Chemical Synthesis of 2-Mercapto-L-histidine via Bromolactone Intermediate

Disclaimer: This protocol is a generalized representation based on established chemical principles and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Protection of L-Histidine:

-

Protect the amino and carboxyl groups of L-histidine to prevent side reactions. A common strategy is the formation of an N-Boc (tert-butyloxycarbonyl) protected methyl ester.

-

-

Bromolactonization:

-

Treat the protected L-histidine with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent. This reaction proceeds via an electrophilic attack on the imidazole ring, leading to the formation of a bromolactone intermediate.

-

-

Thiolation:

-

React the bromolactone intermediate with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. This step displaces the bromide and opens the lactone ring, introducing the thiol group at the C2 position.

-

-

Deprotection:

-

Remove the protecting groups from the amino and carboxyl functionalities. For example, the Boc group can be removed with trifluoroacetic acid (TFA), and the methyl ester can be hydrolyzed under basic conditions.

-

-

Purification:

-

Purify the crude 2-Mercapto-L-histidine using techniques similar to those described in the isolation from biological sources, such as ion-exchange chromatography and crystallization.

-

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of isolated or synthesized 2-Mercapto-L-histidine. A combination of spectroscopic and analytical techniques should be employed.

| Property | Value/Observation | Technique |

| Molecular Formula | C₆H₉N₃O₂S | Mass Spectrometry |

| Molecular Weight | 187.22 g/mol | Mass Spectrometry |

| Appearance | Off-white to slightly yellow powder | Visual Inspection |

| ¹H NMR (D₂O) | Predicted δ (ppm): ~3.2-3.4 (m, 2H, β-CH₂), ~4.0-4.2 (t, 1H, α-CH), ~7.0-7.2 (s, 1H, imidazole C4-H), ~7.8-8.0 (s, 1H, imidazole C2-H) | ¹H NMR Spectroscopy |

| ¹³C NMR (D₂O) | Predicted δ (ppm): ~28 (β-C), ~55 (α-C), ~118 (C4), ~130 (C5), ~165 (C2-S), ~175 (C=O) | ¹³C NMR Spectroscopy |

| Mass Spectrum (ESI+) | m/z 188.1 [M+H]⁺, with characteristic fragmentation | LC-MS/MS |

| FTIR | Characteristic peaks for N-H, C=O, C=C, and S-H stretching | FTIR Spectroscopy |

Table 1: Physicochemical and Spectroscopic Data for 2-Mercapto-L-histidine

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for structural elucidation. The predicted chemical shifts in Table 1 are based on the structure of 2-Mercapto-L-histidine and data from similar compounds. The presence of the thiol group at the C2 position of the imidazole ring will significantly influence the chemical shifts of the imidazole protons and carbons compared to native histidine.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a sensitive technique for determining the molecular weight of 2-Mercapto-L-histidine. Tandem mass spectrometry (MS/MS) can provide valuable structural information through fragmentation analysis. The fragmentation pattern of protonated histidine typically involves the loss of water and carbon monoxide.[5] For 2-Mercapto-L-histidine, fragmentation is expected to involve the loss of water, carbon monoxide, and potentially fragments related to the thioimidazole ring.

Biological Role and Significance: The EgtB Enigma

The primary known biological role of 2-Mercapto-L-histidine is as a direct precursor in the biosynthesis of ergothioneine. This conversion is catalyzed by a fascinating class of enzymes, with the non-heme iron enzyme EgtB being a key player in the bacterial pathway.

The catalytic mechanism of EgtB involves the O₂-dependent formation of a C-S bond between γ-glutamyl cysteine and N-α-trimethyl histidine.[6][7] Structural and mechanistic studies suggest that the reaction is initiated by an iron(III)-complexed thiyl radical that attacks the imidazole ring of the histidine derivative.[6][8] This unique enzymatic reaction is a testament to the diverse catalytic strategies employed in nature.

Beyond its role as a biosynthetic intermediate, 2-Mercapto-L-histidine itself exhibits antioxidant and metal-chelating properties, although generally less potent than its downstream product, ergothioneine. Its ability to scavenge free radicals and chelate redox-active metal ions contributes to the overall antioxidant capacity of the cell.

Future Perspectives

The study of 2-Mercapto-L-histidine is still a burgeoning field. While its role in ergothioneine biosynthesis is well-established, further research is needed to fully elucidate its own potential biological activities. The development of more efficient and scalable methods for its isolation and synthesis will be crucial for enabling these future investigations. Furthermore, a deeper understanding of the enzymatic machinery responsible for its formation, particularly the intricate mechanism of EgtB, could inspire the development of novel biocatalysts for synthetic chemistry. As our appreciation for the importance of sulfur-containing metabolites in health and disease continues to grow, 2-Mercapto-L-histidine is poised to emerge from the shadow of its more famous derivative and become a subject of intense scientific inquiry in its own right.

References

-

Preparation of 2'- 13 C-L-Histidine Starting from 13 C-Thiocyanate: Synthetic Access to Any Site-Directed Stable Isotope Enriched L-Histidine. Molecules. [Link]

-

Ergothioneine in a Peptide: Substitution of Histidine with 2-Thiohistidine in Bioactive Peptides. PMC. [Link]

- Process for purification of amino acid.

-

PROCESS FOR PREPARING L-HISTIDINE. European Patent Office. [Link]

-

Structure of the sulfoxide synthase EgtB from the ergothioneine biosynthetic pathway. Angewandte Chemie International Edition. [Link]

-

The ¹H NMR spectra of (a) l-histidine·HCl·H₂O, (b) l-histidine-A and... ResearchGate. [Link]

-

(PDF) Preparation of 2'-C-L-Histidine Starting from C-Thiocyanate: Synthetic Access to Any Site-Directed Stable Isotope Enriched L-Histidine. ResearchGate. [Link]

-

(PDF) HPLC-ELSD, HPLC-MS, and LC-MS investigation of spontaneous oscillatory reactions of L-histidine. ResearchGate. [Link]

-

A Microbial Transporter of the Dietary Antioxidant Ergothioneine. PMC. [Link]

-

A Review of Novel Antioxidant Ergothioneine: Biosynthesis Pathways, Production, Function and Food Applications. National Institutes of Health. [Link]

-

The catalytic mechanism of sulfoxide synthases. PubMed. [Link]

-

Histidine Biosynthesis. PMC. [Link]

-

Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. PubMed. [Link]

-

Studies on Histidine Fermentation: Part I. l-Histidine Production by Histidine Analog-resistant Mutants from Several Bacteria. SciSpace. [Link]

-

The biology of ergothioneine, an antioxidant nutraceutical. PMC. [Link]

-

Sulfoxide synthase versus cysteine dioxygenase reactivity in a non-heme iron enzyme. Research Explorer - The University of Manchester. [Link]

-

The Biosynthesis of Ergothioneine and Histidine by Claviceps purpurea. CORE. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

An Effective Method for Isolating Ergothioneine Analogues for Use in Peptide Synthesis: 2-Thiohistidine and Fmoc-2-Thiohistidine. PubMed. [Link]

-

Studies on Histidine Fermentation: Part I. l-Histidine Production by Histidine Analog-resistant Mutants from Several Bacteria. SciSpace. [Link]

-

Structure of the Sulfoxide Synthase EgtB from the Ergothioneine Biosynthetic Pathway. ResearchGate. [Link]

-

LC-MS/MS ANALYSIS FOR PEPTIDES USING HUMAN BRADYKININ AND TWO OF ITS FRAGMENTS AS MODEL MOLECULES. Farmacia Journal. [Link]

-

Validation of an Aqueous Normal Phase Chromatography Method for the Analysis of Ergothioneine in Commercial Mushrooms. LCGC International. [Link]

-

Fragmentation mass spectrum of the amino acid histidine at nominal mass... ResearchGate. [Link]

-

Structure of the sulfoxide synthase EgtB from the ergothioneine biosynthetic pathway.. Semantic Scholar. [Link]

-

Analysis of Ergothioneine Using Surface-Enhanced Raman Scattering: Detection in Mushrooms. MDPI. [Link]

-

A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Chemical Shifts and Hydrogen Bonding in Histidine. Oldfield Group Website - University of Illinois. [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

-

Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra. PMC. [Link]

Sources

- 1. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 2. WO2007119369A1 - Process for purification of amino acid - Google Patents [patents.google.com]

- 3. Ergothioneine in a Peptide: Substitution of Histidine with 2-Thiohistidine in Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Effective Method for Isolating Ergothioneine Analogues for Use in Peptide Synthesis: 2-Thiohistidine and Fmoc-2-Thiohistidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

Synthesis pathways of 2-Mercapto-L-histidine

An In-Depth Technical Guide to the Synthesis of 2-Mercapto-L-histidine

Executive Summary

2-Mercapto-L-histidine (2-MLH) is a sulfur-containing derivative of the essential amino acid L-histidine, distinguished by a sulfhydryl (-SH) group at the second position of the imidazole ring. This structural modification imparts unique antioxidant and metal-chelating properties. Critically, 2-MLH is the direct biosynthetic precursor to L-ergothioneine, a potent and stable antioxidant that humans can only acquire through dietary sources.[1][2] The growing interest in L-ergothioneine for applications in pharmaceuticals, cosmetics, and food preservation has intensified the need for efficient and scalable methods to produce its key intermediate, 2-MLH.[3] This guide provides a comprehensive technical overview of the primary synthesis pathways for 2-Mercapto-L-histidine, targeting researchers and drug development professionals. We will explore the nuances of natural biosynthetic routes, detail strategies for chemical and chemo-enzymatic synthesis, and present methodologies for fermentative production and subsequent purification.

Chapter 1: The Molecular Landscape of 2-Mercapto-L-histidine

Chemical Structure and Physicochemical Properties

2-Mercapto-L-histidine, with the IUPAC name (2S)-2-amino-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid, is structurally analogous to L-histidine.[2][4] The introduction of the thiol group significantly alters the electron distribution within the imidazole ring and provides a reactive nucleophilic center, which is central to its biological activity.[]

Table 1: Physicochemical Properties of 2-Mercapto-L-histidine

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂S | [2] |

| Molecular Weight | 187.22 g/mol | [2] |

| CAS Number | 2002-22-4 | [4] |

| Appearance | Colorless Crystals / Slightly yellow powder | [1][] |

| Solubility | Water-soluble | [] |

| Key Functional Groups | α-amino group, Carboxylic acid group, Thiol group, Imidazole ring | [] |

Biological Significance and Rationale for Synthesis

The scientific impetus for synthesizing 2-MLH is twofold:

-

Role as an Antioxidant: The thiol group is a potent scavenger of reactive oxygen species (ROS), enabling 2-MLH to protect cells from oxidative damage.[2][] It can also chelate metal ions, preventing them from participating in harmful Fenton-like reactions that generate free radicals.[2]

-

Precursor to L-Ergothioneine: 2-MLH is the penultimate intermediate in the biosynthesis of L-ergothioneine.[2] L-ergothioneine is synthesized naturally only by certain fungi and bacteria but accumulates in human tissues where it serves as a major cytoprotective agent.[] Developing robust synthesis methods for 2-MLH is therefore a critical step toward the industrial production of L-ergothioneine.

Chapter 2: Natural Biosynthesis Pathways

Nature has evolved elegant and efficient enzymatic pathways to synthesize 2-MLH from L-histidine. These pathways are found exclusively in specific fungi and bacteria.[2][6] Understanding these natural routes provides the foundational logic for developing biocatalytic and fermentative production strategies. The core reaction is the attachment of a sulfur atom to the C2 position of the imidazole ring of L-histidine.

The Centrality of L-Histidine Supply

All biosynthetic routes are fundamentally dependent on the cellular pool of L-histidine.[4] L-histidine biosynthesis is a metabolically demanding, ten-step pathway that is tightly regulated by feedback inhibition, where L-histidine itself inhibits the first enzyme, ATP-phosphoribosyl transferase.[4][7] For any fermentative process, ensuring a high flux towards L-histidine by overcoming this native regulation is a prerequisite for achieving high yields of 2-MLH.[4]

Aerobic Biosynthesis Routes

Aerobic pathways utilize molecular oxygen and are the most studied routes for 2-MLH and ergothioneine production. Two distinct pathways are well-characterized.[6]

-

The Fungal Pathway (Neurospora crassa): This pathway is remarkably efficient, requiring only two primary enzymes, Egt1 and Egt2.[8]

-

Egt1: A bifunctional enzyme that first catalyzes the trimethylation of the α-amino group of L-histidine using S-adenosylmethionine (SAM) to produce hercynine. It then catalyzes the formation of a C-S bond between hercynine and a sulfur donor (L-cysteine) to form hercynylcysteine sulfoxide.

-

Egt2: A C-S lyase that cleaves the sulfoxide intermediate to release L-ergothioneine.

-

-

The Mycobacterial Pathway (Mycobacterium smegmatis): This pathway is more complex, involving a cluster of five genes (egtA, B, C, D, E).[8]

-

EgtA: A methyltransferase that converts L-histidine to hercynine.[8]

-

EgtD: A γ-glutamylcysteine synthetase-like enzyme that provides the sulfur donor.

-

EgtB: A key sulfoxide synthase that catalyzes the crucial C-S bond formation between hercynine and the sulfur donor, forming hercynyl-γ-glutamylcysteine sulfoxide.[2]

-

EgtC: A glutaminase that removes the glutamate group.

-

EgtE: A pyridoxal 5'-phosphate (PLP)-dependent β-lyase that cleaves the intermediate to yield L-ergothioneine.[9]

-

While these pathways produce L-ergothioneine, 2-MLH is the foundational structure onto which the sulfur is added (after methylation to hercynine). The enzymatic machinery, particularly EgtB in mycobacteria, provides a blueprint for the direct sulfuration of histidine derivatives.[2][6]

Chapter 3: Chemical Synthesis Strategies

While biosynthesis is elegant, chemical synthesis offers versatility for producing analogs and achieving high purity without complex biological systems. The primary challenge lies in the selective functionalization of the imidazole ring at the C2 position without affecting the chiral center of the amino acid backbone.

Foundational Strategy: Bromolactone Derivatization

A historically significant method for synthesizing 2-MLH was first reported in 1985 and involves the use of a bromolactone derivative of histidine.[2] This approach locks the stereochemistry and activates the imidazole ring for subsequent sulfur insertion.

Causality of Experimental Choices:

-

Protection: The amino and carboxyl groups of L-histidine must be protected to prevent side reactions during the aggressive halogenation and thiolation steps.

-

Derivatization: Creating the bromolactone intermediate serves a dual purpose: it protects the backbone and activates the C2 position of the imidazole ring, making it susceptible to nucleophilic attack.

-

Sulfur Introduction: A sulfur nucleophile, such as sodium hydrosulfide or thiourea, is used to displace the activating group and install the thiol functionality.

-

Deprotection: The final step involves the careful removal of the protecting groups to yield the final 2-Mercapto-L-histidine product.

Generalized Protocol for Chemical Synthesis

The following protocol is a generalized representation based on principles of histidine modification.[2][4]

Step 1: Protection of L-Histidine

-

Suspend L-histidine in a suitable solvent (e.g., methanol).

-

Add thionyl chloride dropwise at 0°C to protect the carboxylic acid as a methyl ester.

-

Add a suitable protecting group for the amino group, such as Boc anhydride (Di-tert-butyl dicarbonate), in the presence of a base (e.g., triethylamine).

-

Purify the fully protected L-histidine derivative by column chromatography.

Step 2: Activation and Thiolation of the Imidazole Ring

-

Dissolve the protected histidine in an inert solvent (e.g., tetrahydrofuran, THF).

-

Cool the solution to a low temperature (e.g., -78°C).

-

Add a strong base like n-butyllithium to deprotonate the imidazole ring, followed by a halogenating agent (e.g., N-bromosuccinimide) to introduce a bromine atom at the C2 position.

-

Introduce a sulfur source, such as tert-butyl mercaptan, under conditions that facilitate nucleophilic aromatic substitution. This step may require a catalyst.

-

Quench the reaction and purify the sulfur-containing intermediate.

Step 3: Deprotection

-

Treat the intermediate with a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc and other protecting groups simultaneously.

-

Remove the solvent under reduced pressure.

-

Purify the final 2-Mercapto-L-histidine product using recrystallization or preparative HPLC.

Chapter 4: Fermentative Production and Purification

Leveraging microbial cell factories is a highly promising approach for the large-scale, sustainable production of 2-MLH and ergothioneine. This involves metabolically engineering suitable host organisms.

Host Selection and Metabolic Engineering

Corynebacterium glutamicum and Escherichia coli are common host organisms due to their well-understood genetics and rapid growth.[10] C. glutamicum is particularly advantageous as it is generally recognized as safe (GRAS), making it suitable for producing food-grade and pharmaceutical compounds.[10]

Key Engineering Strategies:

-

Pathway Introduction: Heterologously express the biosynthetic genes (e.g., the egt gene cluster from M. smegmatis) in the host organism.[3]

-

Enhancing Precursor Flux: Overexpress key enzymes in the L-histidine and L-cysteine biosynthetic pathways to increase the pool of necessary precursors.[10] For instance, enhancing the pentose phosphate pathway has been shown to be crucial for increasing L-histidine production.[10]

-

Eliminating Competing Pathways: Knock out genes responsible for the degradation of L-histidine or its diversion into other metabolic routes, such as histamine production.[4][11]

Detailed Protocol: Lab-Scale Fermentation

This protocol describes a typical batch fermentation process using an engineered C. glutamicum strain.[10][12]

Step 1: Seed Culture Preparation

-

Inoculate a single colony of the engineered C. glutamicum strain into 5 mL of a rich medium (e.g., LB or BHI broth) containing the appropriate antibiotic for plasmid maintenance.

-

Incubate at 30°C with shaking at 200 rpm for 16-24 hours.

Step 2: Bioreactor Inoculation and Fermentation

-

Prepare the fermentation medium. A typical medium contains a carbon source (e.g., 4% glucose), a nitrogen source (e.g., ammonium sulfate, corn steep liquor), phosphate sources (KH₂PO₄, K₂HPO₄), magnesium sulfate, and trace elements.[12]

-

Sterilize the bioreactor containing the medium by autoclaving.

-

Inoculate the bioreactor with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of ~0.1.

-

Maintain fermentation conditions: Temperature at 30°C, pH controlled at 7.0 (using NH₄OH), and dissolved oxygen (DO) maintained above 20% by adjusting agitation and aeration rates.[10][12]

-

Run the fermentation for 48-96 hours, taking samples periodically to monitor cell growth (OD₆₀₀) and product formation (via HPLC analysis).

Step 3: Product Extraction and Purification

-

Harvest the cells by centrifugation (e.g., 8,000 x g for 15 minutes).

-

Resuspend the cell pellet in a lysis buffer and lyse the cells using methods like sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

The supernatant, containing 2-MLH, is then subjected to purification, typically using ion-exchange chromatography followed by reversed-phase HPLC for high purity.

Table 2: Comparison of Production Methods for Ergothioneine/Intermediates

| Method | Host/System | Typical Titer (g/L) | Key Advantages | Key Challenges | Source |

| Natural Extraction | Mushrooms (e.g., C. purpurea) | Low (variable) | Natural source, market acceptance | Low yield, resource-intensive, inconsistent | [3] |

| Fermentation | Engineered C. glutamicum | 0.2 - 1.5 | Scalable, sustainable, controlled process | Strain stability, precursor supply, feedback inhibition | [10] |

| Chemical Synthesis | Organic Solvents | N/A (Yield-based) | High purity, analog synthesis, predictable | Multi-step, harsh reagents, stereocontrol | [2][9] |

| In-vitro Biocatalysis | Isolated Enzymes | Variable | High specificity, mild conditions | Enzyme stability, cofactor regeneration cost | [3] |

Chapter 5: Conclusion and Future Outlook

The synthesis of 2-Mercapto-L-histidine stands at a critical intersection of biochemistry, organic chemistry, and biotechnology. While chemical synthesis provides a reliable route for lab-scale production and analog generation, metabolic engineering and fermentation hold the greatest promise for industrial-scale manufacturing. Future advancements will likely focus on:

-

Discovery of Novel Enzymes: Prospecting for new, more efficient sulfoxide synthases and lyases from diverse microorganisms.

-

Systems Metabolic Engineering: Applying advanced genetic tools (e.g., CRISPR-Cas9) to holistically rewire host metabolism for maximized precursor flux and minimal byproduct formation.

-

Cell-Free Biosynthesis: Developing cell-free systems that utilize a cocktail of purified enzymes to convert L-histidine to 2-MLH, thereby avoiding the complexities of cellular regulation and viability.

By integrating these advanced approaches, the efficient and cost-effective production of 2-Mercapto-L-histidine, and by extension L-ergothioneine, is an increasingly achievable goal, poised to unlock their full potential in human health and wellness.

References

-

The biosynthetic pathway of ergothioneine (ERG) and the domain... - ResearchGate. Available at: [Link]

-

Ergothioneine biosynthesis: The present state and future prospect - PMC - NIH. Available at: [Link]

-

Histidine Biosynthesis - PMC - NIH. Available at: [Link]

-

Efficient Synthesis of Food-Derived Antioxidant l-Ergothioneine by Engineered Corynebacterium glutamicum - ACS Publications. Available at: [Link]

- US3713977A - Process for producing l-histidine - Google Patents.

-

Synthesis of ergothioneine. - SciSpace. Available at: [Link]

-

Synthesis and degradation of histamine: Histamine is formed by the... - ResearchGate. Available at: [Link]

-

Histidine - Wikipedia. Available at: [Link]

-

Improved synthesis of the super antioxidant, ergothioneine, and its biosynthetic pathway intermediates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Buy 2-Mercapto-L-histidine | 2002-22-4 [smolecule.com]

- 3. Ergothioneine biosynthesis: The present state and future prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Mercapto-L-histidine | 2002-22-4 | Benchchem [benchchem.com]

- 6. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 7. Histidine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Improved synthesis of the super antioxidant, ergothioneine, and its biosynthetic pathway intermediates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. US3713977A - Process for producing l-histidine - Google Patents [patents.google.com]

2-Mercapto-L-histidine in cellular redox homeostasis

An In-Depth Technical Guide to 2-Mercapto-L-histidine in Cellular Redox Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Mercapto-L-histidine (2-MLH), a sulfur-containing derivative of the essential amino acid L-histidine. As a potent endogenous antioxidant and metal chelator, 2-MLH plays a critical role in maintaining cellular redox homeostasis. This document delves into the biosynthesis of 2-MLH, its multifaceted mechanisms of action in mitigating oxidative stress, its interplay with key cellular signaling pathways such as the Nrf2 system, and its potential therapeutic and industrial applications. Detailed, field-proven methodologies for the quantification of 2-MLH and the assessment of its antioxidant capacity are provided to equip researchers and drug development professionals with the practical knowledge to investigate this intriguing molecule.

Introduction to 2-Mercapto-L-histidine: A Key Player in Redox Biology

Cellular metabolism is intrinsically linked to the production of reactive oxygen species (ROS), which, when in excess, can lead to oxidative stress and subsequent damage to lipids, proteins, and nucleic acids. To counteract this, cells have evolved a sophisticated network of antioxidant defense mechanisms. Among the arsenal of protective molecules, sulfur-containing amino acids and their derivatives are of paramount importance. 2-Mercapto-L-histidine (2-MLH) is a naturally occurring sulfur-containing amino acid derivative that has garnered significant interest for its role in cellular protection.[1]

Structurally, 2-MLH is a derivative of L-histidine, featuring a thiol (-SH) group at the second position of the imidazole ring.[2] This modification imparts unique chemical properties, most notably its potent antioxidant and metal-chelating capabilities.[1] 2-MLH is also a key biosynthetic precursor to the well-studied antioxidant, ergothioneine (EGT), the trimethylated betaine of 2-MLH.[2][3] While humans cannot synthesize 2-MLH or EGT, they are produced by various fungi and bacteria and can be obtained through dietary sources.[1][2]

This guide will explore the critical functions of 2-MLH in cellular redox homeostasis, from its biochemical synthesis to its mechanisms of action and its potential as a therapeutic agent.

Biosynthesis and Metabolism of 2-Mercapto-L-histidine

The synthesis of 2-MLH is intricately linked to the metabolic pathway of L-histidine.[2] In organisms that produce EGT, 2-MLH is a crucial intermediate. The biosynthesis of EGT from L-histidine is a multi-step enzymatic process.[4]

The initial steps involve the methylation of L-histidine to form hercynine, which is then sulfoxidized. The subsequent cleavage of the sulfoxide yields 2-mercaptohistidine. Specifically, the pathway in many bacteria involves the following key enzymes:

-

EgtD (Histidine methyltransferase): This enzyme catalyzes the trimethylation of the α-amino group of L-histidine to produce hercynine.[5]

-

EgtB (Sulfoxide synthase): EgtB then catalyzes the oxidative C-S bond formation between hercynine and γ-glutamylcysteine, forming a sulfoxide intermediate.[5]

-

EgtC (Aminohydrolase): This enzyme removes the glutamate moiety.

-

EgtE (C-S lyase): This pyridoxal 5'-phosphate (PLP)-dependent enzyme cleaves the C-S bond to release 2-mercapto-L-histidine.[6]

A related pathway for the synthesis of ovothiol, another thiolhistidine derivative, also involves an oxidative C-S bond formation catalyzed by the enzyme OvoA.[7][8]

Visualizing the Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of ergothioneine, highlighting the formation of 2-Mercapto-L-histidine as an intermediate.

Mechanisms of Action in Redox Homeostasis

2-Mercapto-L-histidine contributes to cellular redox balance through two primary mechanisms: direct scavenging of reactive oxygen species and chelation of transition metal ions.

Direct ROS Scavenging

The thiol group of 2-MLH is a potent reducing agent, capable of donating a hydrogen atom to neutralize highly reactive free radicals, such as the hydroxyl radical (•OH).[2] This process converts the radical into a less reactive species, thereby preventing oxidative damage to cellular components. The resulting thiyl radical on 2-MLH can then be recycled back to its reduced form by other cellular antioxidants, such as glutathione, or it can react with another thiyl radical to form a disulfide. This reversible oxidation-reduction cycle allows 2-MLH to act as a redox buffer, helping to maintain a balanced intracellular environment.[2]

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can participate in Fenton and Haber-Weiss reactions, which generate highly damaging hydroxyl radicals. The imidazole and thiol groups of 2-MLH can coordinate with these metal ions, forming stable complexes.[2] By sequestering these pro-oxidant metals, 2-MLH prevents them from catalyzing the formation of ROS, thus providing an indirect but highly effective antioxidant function.[2] This chelation ability is also implicated in the antifungal properties of 2-MLH, where the sequestration of essential metal ions disrupts fungal metabolism and ROS generation.[2]

The stability of the metal-2-MLH complex is a key determinant of its chelation efficiency, which can be quantified by the stability constant (K).[9][10] A higher stability constant indicates a stronger affinity of the chelating agent for the metal ion.[10]

Role in Cellular Signaling: The Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[11] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes.[12][13] The activation of the Nrf2 pathway leads to the upregulation of enzymes involved in glutathione synthesis, ROS detoxification, and drug metabolism.[11][14]

While direct studies on the interaction of 2-MLH with the Nrf2 pathway are emerging, there is evidence to suggest that its close derivative, ergothioneine, can activate Nrf2-mediated gene expression.[7] This activation contributes to the protective effects of ergothioneine against UV-induced oxidative stress in skin cells.[7] Given the structural similarity and shared antioxidant properties, it is plausible that 2-MLH also modulates the Nrf2 signaling pathway, thereby enhancing the cell's intrinsic defense mechanisms against oxidative insults.

Visualizing the Nrf2 Signaling Pathway

The following diagram provides a simplified overview of the Nrf2-Keap1 signaling pathway and its role in the antioxidant response.

Experimental Methodologies

The study of 2-Mercapto-L-histidine requires robust and sensitive analytical methods for its detection and quantification, as well as assays to characterize its biological activities.

Quantification of 2-Mercapto-L-histidine in Biological Samples

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of 2-MLH in complex biological matrices such as plasma and tissue homogenates.[15][16]

5.1.1. Sample Preparation Protocol (Plasma)

-

To 50 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[17]

-

Vortex for 30 seconds and incubate at 4°C for 30 minutes.[17]

-

Centrifuge at 12,000 rpm for 5 minutes at 4°C.[17]

-

Transfer 50 µL of the supernatant to a new tube.

-

Add 450 µL of an internal standard solution (e.g., a stable isotope-labeled 2-MLH) in the initial mobile phase.[17]

-

Vortex for 30 seconds and inject a 4 µL aliquot into the LC-MS/MS system.[17]

5.1.2. LC-MS/MS Parameters

-

Column: A mixed-mode or HILIC column is suitable for retaining the polar 2-MLH.[18]

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid or ammonium formate is typically used.[18]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for 2-MLH and its internal standard must be optimized for maximum sensitivity and specificity.

Assessment of Antioxidant Capacity

Several assays can be employed to determine the antioxidant capacity of 2-MLH. The DPPH and ABTS assays are two of the most common methods.

5.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[19]

-

Prepare a 100 µM solution of DPPH in methanol.[19]

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of 2-MLH.

-

Incubate in the dark at room temperature for 30 minutes.[19]

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[19]

-

The IC₅₀ value (the concentration of 2-MLH required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.[20][21]

5.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•⁺) by an antioxidant.[22]

-

Prepare the ABTS•⁺ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[23]

-

Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[23]

-

Add 200 µL of the diluted ABTS•⁺ solution to 20 µL of various concentrations of 2-MLH in a 96-well plate.[12][22]

-

Incubate at room temperature for 6 minutes.[12]

-

Measure the absorbance at 734 nm.[12]

-

The antioxidant capacity is often expressed as Trolox Equivalents (TEAC), by comparing the antioxidant activity of 2-MLH to that of Trolox, a water-soluble vitamin E analog.[23][24]

| Antioxidant Assay | Principle | Typical Measurement |

| DPPH | Scavenging of a stable free radical | IC₅₀ (µg/mL or µM)[20][21] |

| ABTS | Reduction of a radical cation | Trolox Equivalent Antioxidant Capacity (TEAC)[23][24] |

Evaluation of Metal Chelation Activity

The ability of 2-MLH to chelate ferrous ions (Fe²⁺) can be determined using the ferrozine assay. Ferrozine forms a colored complex with Fe²⁺, and a chelating agent will compete for the iron, leading to a decrease in the color intensity.

-

Mix 50 µL of various concentrations of 2-MLH with 50 µL of 2 mM FeCl₂.

-

After a 5-minute incubation, add 100 µL of 5 mM ferrozine to initiate the reaction.

-

Shake vigorously and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 562 nm.

-

The percentage of Fe²⁺ chelation is calculated as: % Chelation = [(Abs_control - Abs_sample) / Abs_control] x 100

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the analysis of 2-MLH from biological samples.

Therapeutic and Industrial Potential

The potent antioxidant and cytoprotective properties of 2-MLH and its derivatives, particularly ergothioneine, suggest significant potential for therapeutic and industrial applications.

Pharmaceutical Applications

Given that oxidative stress is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular diseases, and chronic inflammation, there is considerable interest in the therapeutic potential of 2-MLH.[25] As a naturally occurring molecule with a dedicated transporter for its derivative, EGT, it is well-tolerated and can accumulate in tissues prone to oxidative damage.[3][25] Further research may lead to the development of 2-MLH-based therapies for conditions associated with redox imbalance.

Industrial Applications

In the food and cosmetics industries, there is a growing demand for natural and effective antioxidants to prevent spoilage and extend the shelf-life of products.[25] The ability of 2-MLH to scavenge free radicals and chelate metal ions makes it a promising candidate as a natural preservative in food and a protective ingredient in cosmetic formulations to combat skin aging and UV-induced damage.[7][25]

Conclusion

2-Mercapto-L-histidine is a vital, albeit often overlooked, molecule in the intricate network of cellular antioxidant defenses. Its role as a direct ROS scavenger, a potent metal chelator, and a potential modulator of the Nrf2 signaling pathway underscores its importance in maintaining redox homeostasis. As a key intermediate in the biosynthesis of ergothioneine, it is part of a sophisticated system for cellular protection. The detailed methodologies provided in this guide offer a practical framework for researchers to further explore the biological functions and therapeutic potential of 2-MLH. Continued investigation into this fascinating molecule is poised to yield valuable insights into the mechanisms of oxidative stress and may pave the way for novel therapeutic strategies and industrial applications.

References

-

Biosynthesis of Histidine. (n.d.). SciSpace. Retrieved January 31, 2026, from [Link]

-

Biosynthesis of ergothioneine: current state, achievements, and perspectives. (2025). Applied Microbiology and Biotechnology, 109(1). [Link]

-

Biosynthesis of histidine. (2014). SlideShare. Retrieved January 31, 2026, from [Link]

-

Histidine. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

-

Cheah, I. K., & Halliwell, B. (2021). The biology of ergothioneine, an antioxidant nutraceutical. Free Radical Biology and Medicine, 172, 159–179. [Link]

-

Improved synthesis of the super antioxidant, ergothioneine, and its biosynthetic pathway intermediates. (2014). Organic & Biomolecular Chemistry, 13(5), 1415-1419. [Link]

-

Ergothioneine as a promising natural antioxidant: bioactivities, therapeutic potential, and industrial applications. (2025). Food & Function, 16(1). [Link]

-

Saha, S., Buttari, B., Panieri, E., Profumo, E., & Saso, L. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Molecules, 25(22), 5474. [Link]

-

Song, H., & Liu, P. (2015). In vitro reconstitution of the C-S lyase activity in ergothioneine biosynthesis. Organic & Biomolecular Chemistry, 13(36), 9416-9420. [Link]

-

Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. (2023). The Journal of Poultry Science, 60(3), 263-270. [Link]

-

Histidine Biosynthesis. (2011). The Arabidopsis Book, 9, e0145. [Link]

-

Sadowska-Bartosz, I., & Bartosz, G. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. International Journal of Molecular Sciences, 23(2), 795. [Link]

-

Metal-ligand stability constants of Th(III), Sm(III), Nd(III) and Pr(III) metal ion complexes. (2011). Der Pharma Chemica, 3(6), 382-389. [Link]

-

Shah, V., & Sivasubramanian, A. (2020). Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? Antioxidants & Redox Signaling, 32(12), 868-886. [Link]

-

dpph assay ic50: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 31, 2026, from [Link]

-

IC 50 concentrations of DPPH scavenging capacity of bioactive compounds. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Liu, J., et al. (2022). Safe and Effective Antioxidant: The Biological Mechanism and Potential Pathways of Ergothioneine in the Skin. Cosmetics, 9(3), 61. [Link]

-

The stability of metal chelates. (2021). Science in Hydroponics. Retrieved January 31, 2026, from [Link]

-

Ergothioneine as a Promising Natural Antioxidant: Bioactivities, Therapeutic Potentials, and Industrial Applications. (2025). Food & Function. [Link]

-

Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis. (2019). Nutrients, 11(9), 2099. [Link]

-

Antioxidant activity expressed as Trolox equivalent (mM TE) in standard catechins measured by ABTS, FRAP and DPPH assays. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Improved synthesis of the super antioxidant, ergothioneine, and its biosynthetic pathway intermediates. (2015). Organic & Biomolecular Chemistry, 13(5), 1415-1419. [Link]

-

Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. (n.d.). MSACL. Retrieved January 31, 2026, from [Link]

-

Activation, interaction and intimation of Nrf2 pathway and their mutational studies causing Nrf2 associated cancer. (2025). International Journal of Biological Macromolecules, 289, 131802. [Link]

-

ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. (2021). YouTube. Retrieved January 31, 2026, from [Link]

-

Stability of Metal Complexes and Chelation. (2023). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

-

Ergothioneine; Antioxidant potential, physiological function and role in disease. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Han, Y., et al. (2021). The current status of biotechnological production and the application of a novel antioxidant ergothioneine. Critical Reviews in Biotechnology, 41(4), 580-593. [Link]

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of extracts from Aloiampelos striatula. (2020). Food Research, 4(4), 1143-1149. [Link]

-

IC50 values of the antioxidant activity test using DPPH method. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

On ovothiol biosynthesis and biological roles: from life in the ocean to therapeutic potential. (2018). Natural Product Reports, 35(8), 793-800. [Link]

-

An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. (2020). Molecules, 25(22), 5474. [Link]

-

Enhancing Ergothioneine Production by Combined Protein and Metabolic Engineering Strategies. (2023). Journal of Agricultural and Food Chemistry, 71(26), 10043-10053. [Link]

-

13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2022). Food Science and Technology, 42. [Link]

-

Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases. (2021). Frontiers in Pharmacology, 12, 680263. [Link]

-

Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). Metabolites, 14(1), 1. [Link]

-

General Concepts of the Chemistry of Chelation. (n.d.). Chem Connections. Retrieved January 31, 2026, from [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2021). E3S Web of Conferences, 325, 06002. [Link]

-

In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. (2015). Asian Pacific Journal of Tropical Medicine, 8(12), 971-978. [Link]

-

Therapeutic Agents Targeting the Nrf2 Signaling Pathway to Combat Oxidative Stress and Intestinal Inflammation in Veterinary and Translational Medicine. (2024). Antioxidants, 13(6), 670. [Link]

-

Nrf2 Signaling Pathway. (n.d.). Encyclopedia MDPI. Retrieved January 31, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

- 6. Improved synthesis of the super antioxidant, ergothioneine, and its biosynthetic pathway intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02023E [pubs.rsc.org]

- 7. Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The stability of metal chelates – Science in Hydroponics [scienceinhydroponics.com]

- 10. chemistry.beloit.edu [chemistry.beloit.edu]

- 11. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Therapeutic Agents Targeting the Nrf2 Signaling Pathway to Combat Oxidative Stress and Intestinal Inflammation in Veterinary and Translational Medicine | MDPI [mdpi.com]

- 14. Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. msacl.org [msacl.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. myfoodresearch.com [myfoodresearch.com]

- 20. researchgate.net [researchgate.net]

- 21. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. scielo.br [scielo.br]

- 24. Ergothioneine as a promising natural antioxidant: bioactivities, therapeutic potential, and industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The current status of biotechnological production and the application of a novel antioxidant ergothioneine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Yet Elusive Thiol: A Technical Guide to the Natural Occurrence of 2-Mercapto-L-histidine (Ergothioneine)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Mercapto-L-histidine, more commonly known as L-ergothioneine (EGT), is a naturally occurring sulfur-containing amino acid derivative of histidine. First discovered in 1909 in the ergot fungus Claviceps purpurea, its unique chemical properties and potent antioxidant functions have garnered significant scientific interest.[1][2] Unlike many other biological antioxidants, ergothioneine is not synthesized by plants or animals; its production is confined to the microbial world, primarily fungi and certain bacteria.[3] Despite this limited biosynthesis, ergothioneine is found in a wide array of higher organisms, including humans, where it is obtained through diet and actively retained by a specific transporter, suggesting a vital physiological role.[3] This in-depth technical guide provides a comprehensive overview of the natural occurrence of ergothioneine, detailing its biosynthesis, distribution across various organisms, biological functions with a focus on its antioxidant mechanisms, and robust methodologies for its extraction and quantification. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

The Microbial Forge: Biosynthesis of Ergothioneine

The biosynthesis of ergothioneine is a fascinating example of convergent evolution, with distinct pathways having evolved in fungi and bacteria. Understanding these pathways is critical for potential biotechnological production and for appreciating the ecological flow of this unique molecule.

The Fungal Pathway: A Streamlined Synthesis in Neurospora crassa

The fungal pathway, exemplified by the well-studied model organism Neurospora crassa, is a remarkably efficient two-enzyme process.[4][5] This pathway is characterized by the use of L-cysteine as the direct sulfur donor, which avoids competition with the glutathione synthesis pathway.[5]

The key enzymes in this pathway are:

-

Egt-1: A bifunctional enzyme that catalyzes the initial trimethylation of L-histidine to form hercynine, followed by the sulfoxidation of hercynine with L-cysteine.[6]

-

Egt-2: A C-S lyase that cleaves the hercynylcysteine sulfoxide intermediate to release ergothioneine.[7]

The Bacterial Pathway: A Multi-step Process in Mycobacterium smegmatis

In contrast to the concise fungal pathway, the biosynthesis of ergothioneine in bacteria, such as Mycobacterium smegmatis, involves a multi-enzyme complex encoded by the egt gene cluster (egtA-E).[4][7] A key distinction of this pathway is the utilization of γ-glutamylcysteine as the sulfur donor.[4]

The enzymatic steps are as follows:

-

EgtD: A methyltransferase that converts L-histidine to hercynine.[7]

-

EgtA: A γ-glutamylcysteine synthetase.[7]

-

EgtB: A sulfotransferase that couples hercynine with γ-glutamylcysteine.[7]

-

EgtC: An amidotransferase that removes the glutamate residue.[7]

-

EgtE: A C-S lyase that catalyzes the final step to produce ergothioneine.[7][8]

A Global Presence: Distribution of Ergothioneine in Nature

While the synthesis of ergothioneine is restricted to the microbial kingdom, its stability and the presence of a dedicated transporter in animals have led to its widespread distribution throughout the biosphere.

The Producers: Fungi and Bacteria

Fungi, particularly basidiomycetes (mushrooms), are the most significant dietary sources of ergothioneine.[3] The concentration of ergothioneine can vary considerably between species and is influenced by factors such as the growth substrate and developmental stage.[9] For instance, some species of oyster mushrooms (Pleurotus spp.) and porcini mushrooms (Boletus edulis) contain exceptionally high levels.[3][8]

Certain bacteria, including various species of Actinobacteria and Cyanobacteria, are also primary producers of ergothioneine.[3][7] Notably, high concentrations of ergothioneine, comparable to those found in some mushrooms, have been detected in cyanobacteria preparations.[5] The presence of ergothioneine in soil bacteria contributes to its entry into the broader food web.

The Accumulators: Plants and Animals

Plants do not synthesize ergothioneine but can absorb it from the soil through their root systems, a process facilitated by symbiotic relationships with mycorrhizal fungi.[10] Consequently, the levels of ergothioneine in plants are generally low and dependent on the soil's microbial composition.[10]

Animals, including humans, obtain ergothioneine exclusively from their diet.[3] The uptake and retention of this molecule are remarkably efficient due to the presence of a specific transporter, SLC22A4, also known as OCTN1.[3] This transporter is highly expressed in tissues prone to oxidative stress, such as erythrocytes, liver, kidneys, and the central nervous system.[6][11] This targeted accumulation underscores the physiological importance of ergothioneine.

| Organism/Tissue | Ergothioneine Concentration | Reference(s) |

| Fungi | ||

| Pleurotus ostreatus (Oyster Mushroom) | 0.22–3.94 mg/g dry weight | [8] |

| Boletus edulis (Porcini Mushroom) | Up to 7.27 mg/g dry weight | [8] |

| Agaricus bisporus (White Button Mushroom) | 0.4–2.0 mg/g dry weight | [4][12] |

| Lentinula edodes (Shiitake Mushroom) | ~1.0 mg/g dry weight | [3] |

| Bacteria | ||

| Cyanobacteria (e.g., Spirulina) | Up to 0.8 mg/g dry mass | [5] |

| Mycobacterium smegmatis | 17 pg/10^5 cells | [7] |

| Animals | ||

| Human Plasma | 1–1.1 µM | [1] |

| Human Erythrocytes | High concentrations | [11] |

| Farm Animals (follicular fluid) | 0.72–1.04 µmol/L | [13] |

The Guardian Molecule: Biological Functions of Ergothioneine

The persistence of ergothioneine throughout evolution and its specific accumulation in higher organisms point to significant biological roles, primarily centered around its potent antioxidant and cytoprotective properties.

A Master Antioxidant: Mechanisms of Action

Ergothioneine's efficacy as an antioxidant stems from its unique chemical structure. At physiological pH, it exists predominantly in the stable thione form, which makes it resistant to auto-oxidation, a limitation of many other thiol-based antioxidants like glutathione.[2] Its antioxidant mechanisms are multifaceted:

-

Direct Radical Scavenging: Ergothioneine is a powerful scavenger of a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals, superoxide anions, and peroxynitrite.[6]

-

Metal Ion Chelation: It can chelate divalent metal ions, such as copper and iron, forming redox-inactive complexes.[8][14] This prevents these metals from participating in Fenton and Haber-Weiss reactions, which generate highly damaging hydroxyl radicals.[8]

-

Interaction with Endogenous Antioxidant Systems: Ergothioneine can modulate the activity of key antioxidant enzymes and pathways.[8] For instance, it has been shown to protect nitric oxide from degradation by superoxide and can influence the Nrf2 pathway, a master regulator of cellular antioxidant responses.[1][8]

A Shield for the Cell: Cytoprotective Roles

Beyond its direct antioxidant activity, ergothioneine exhibits broad cytoprotective effects. It accumulates in mitochondria, the primary site of cellular ROS production, where it helps to maintain mitochondrial function and integrity.[15] Its anti-inflammatory properties have also been documented, with evidence suggesting it can modulate the expression of pro-inflammatory cytokines.[9] These combined actions contribute to its potential role in mitigating the cellular damage associated with a range of oxidative stress-related diseases.

In the Lab: Methodologies for Ergothioneine Analysis

Accurate and reliable quantification of ergothioneine in various biological matrices is essential for research and clinical applications. The following section outlines established protocols for the extraction and analysis of this compound.

Extraction of Ergothioneine from Biological Samples

The choice of extraction method depends on the sample matrix. Hot water or ethanol-based extractions are commonly employed for fungal and plant materials due to the high water solubility and thermal stability of ergothioneine.

Protocol: Extraction from Mushroom Fruiting Bodies

-

Sample Preparation: Lyophilize fresh mushroom samples to a constant weight and grind into a fine powder.

-

Extraction:

-

Weigh approximately 0.5 g of the mushroom powder into a centrifuge tube.

-

Add 10 mL of 70% ethanol.

-

Sonicate the mixture for 30 minutes in a water bath.[16]

-

Alternatively, for a hot water extraction, add 10 mL of deionized water and incubate at 80°C for 30 minutes with intermittent vortexing.

-

-

Centrifugation: Centrifuge the extract at 4000 x g for 15 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[17]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for ergothioneine quantification.

Protocol: HPLC-UV Analysis

-

Instrumentation: An HPLC system equipped with a UV detector.[16]

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used. Hydrophilic interaction liquid chromatography (HILIC) columns can also provide excellent separation.[17]

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM sodium phosphate, pH 6.0) and a polar organic solvent (e.g., methanol or acetonitrile). A common mobile phase is 0.1% formic acid in water and acetonitrile.[16]

-

Flow Rate: Typically 0.8 - 1.0 mL/min.[16]

-

Quantification: Generate a standard curve using a certified ergothioneine standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

High-Sensitivity Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For complex matrices or when high sensitivity is required, LC-MS/MS is the method of choice.

Protocol: LC-MS/MS Analysis

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.[17]

-

Chromatography: Similar to HPLC, either reverse-phase or HILIC chromatography can be used for separation.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Mass Spectrometry: Monitor the specific precursor-to-product ion transitions for ergothioneine (and an internal standard, if used) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Sample Preparation for Plasma:

-

To 100 µL of plasma, add 300 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

Concluding Remarks and Future Perspectives

2-Mercapto-L-histidine, or ergothioneine, stands out as a unique natural product with a fascinating ecological distribution and significant biological functions. Its microbial origin and subsequent accumulation in higher organisms through the food chain highlight a complex interplay between different kingdoms of life. The potent antioxidant and cytoprotective properties of ergothioneine, coupled with its dedicated transport system in animals, strongly suggest that it is more than just a passively acquired molecule.

For researchers, the distinct biosynthetic pathways in fungi and bacteria offer avenues for biotechnological production. For drug development professionals, the multifaceted antioxidant mechanisms of ergothioneine present a compelling case for its investigation in the context of oxidative stress-mediated diseases. The analytical protocols detailed herein provide a robust framework for the accurate quantification of this intriguing molecule, paving the way for further exploration of its role in health and disease. As our understanding of the intricate connections between diet, the microbiome, and human health continues to grow, the story of ergothioneine is one that is sure to unfold with even greater significance.

References

- Dubost, N. J., Ou, B., & Beelman, R. B. (2006). Quantification of ergothioneine in cultivated mushrooms by liquid chromatography-mass spectroscopy. Molecules, 11(12), 1015-1022.

- Chen, S. Y., Ho, K. J., Hsieh, Y. J., Wang, L. T., & Mau, J. L. (2012). Contents of lovastatin, γ-aminobutyric acid and ergothioneine in mushroom fruiting bodies and mycelia. LWT-Food Science and Technology, 47(2), 274-278.

- Pfeiffer, C., Bauer, T., Ling, Z., & Gründemann, D. (2011). Cyanobacteria produce high levels of ergothioneine. Food Chemistry, 129(4), 1766-1769.

- Cheah, I. K., & Halliwell, B. (2021). Ergothioneine, recent developments. Redox Biology, 42, 101868.

- Nikodemus, D., Strube, F., & Waberski, D. (2011). Concentrations of L-ergothioneine in follicular fluids of farm animals. Reproduction in Domestic Animals, 46(5), 903-906.

- Cheah, I. K., & Halliwell, B. (2012). Ergothioneine; antioxidant potential, physiological function and role in disease. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1822(5), 784-793.

- Song, T. Y., Chen, C. L., Liao, J. W., Ou, H. C., & Tsai, M. S. (2010). Ergothioneine protects against neuronal injury induced by cisplatin both in vitro and in vivo. Food and Chemical Toxicology, 48(12), 3492-3499.

- Gründemann, D., Harlfinger, S., Golz, S., Geerts, A., Lazar, A., Berkels, R., ... & Schömig, E. (2005). Discovery of the ergothioneine transporter. Proceedings of the National Academy of Sciences, 102(14), 5256-5261.

- Ey, J., Schömig, E., & Taubert, D. (2007). Dietary sources and antioxidant effects of ergothioneine. Journal of Agricultural and Food Chemistry, 55(16), 6466-6474.

- Halliwell, B., Cheah, I. K., & Tang, R. M. (2018). Ergothioneine–a diet-derived antioxidant with therapeutic potential. FEBS letters, 592(20), 3357-3366.

- Saini, V., Cumming, B. M., Gc, D., Lamprecht, D., Mizrahi, V., & Steyn, A. J. (2016). The role of ergothioneine in microbial physiology and pathogenesis. Antioxidants & redox signaling, 24(13), 730-742.

- Paul, B. D., & Snyder, S. H. (2010). The unusual amino acid L-ergothioneine is a physiologic cytoprotectant.

- Dubost, N. J., Beelman, R. B., & Royse, D. J. (2007). Identification and quantification of ergothioneine in cultivated mushrooms by liquid chromatography–mass spectroscopy. International Journal of Medicinal Mushrooms, 9(3&4).

- Cheah, I. K., Tang, R. M., Yew, T. S., Lim, K. H., & Halliwell, B. (2017). Administration of pure ergothioneine to healthy human subjects: uptake, metabolism, and effects on biomarkers of oxidative damage and inflammation. Antioxidant & redox signaling, 26(5), 193-206.

- Hand, C. E., Taylor, N. J., & Honek, J. F. (2005). Ab initio and DFT studies of the structures and tautomers of ergothioneine and related thiols. Journal of molecular structure: THEOCHEM, 730(1-3), 133-140.

- Martin, K. R. (2010). The bioactive agent ergothioneine, a key component of dietary mushrooms, inhibits monocyte binding to endothelial cells characteristic of early cardiovascular disease. Journal of medicinal food, 13(6), 1340-1346.

- Liu, L., Sun, L., Lv, C., Wang, Y., Zhang, Y., & Li, J. (2021). Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Analytical Chemistry, 2021.

- Kalaras, M. D., Richie, J. P., Calcagnotto, A., & Beelman, R. B. (2017).

- Zhu, B. Z., Mao, L., Fan, R. M., Zhu, J. G., & Zhang, Y. N. (2011). Ergothioneine prevents copper-induced oxidative damage to DNA and protein by forming a redox-inactive ergothioneine-copper complex. Chemical research in toxicology, 24(1), 30-34.

Sources

- 1. cambridge.org [cambridge.org]

- 2. Ergothioneine: an underrecognised dietary micronutrient required for healthy ageing? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. researchgate.net [researchgate.net]

- 6. Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Ergothioneine in Microbial Physiology and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ergothioneine, recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ergothioneine: an underrecognised dietary micronutrient required for healthy ageing? | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Ergothioneine prevents copper-induced oxidative damage to DNA and protein by forming a redox-inactive ergothioneine-copper complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]